molecular formula C12H25N3S B1477764 3-(4-Thiomorpholinopiperidin-1-yl)propan-1-amine CAS No. 2098032-23-4

3-(4-Thiomorpholinopiperidin-1-yl)propan-1-amine

Cat. No.: B1477764
CAS No.: 2098032-23-4
M. Wt: 243.41 g/mol
InChI Key: HMBQKDOJFAXTRV-UHFFFAOYSA-N
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Description

3-(4-Thiomorpholinopiperidin-1-yl)propan-1-amine is a useful research compound. Its molecular formula is C12H25N3S and its molecular weight is 243.41 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-(4-Thiomorpholinopiperidin-1-yl)propan-1-amine, also known by its chemical structure and CAS number 2098032-23-4, is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiomorpholine ring and a piperidine ring, which are significant in determining its biological activity. The presence of a primary amine group enhances its potential for interactions with biological targets.

PropertyValue
Molecular FormulaC12H20N2S
Molecular Weight224.36 g/mol
CAS Number2098032-23-4
Functional GroupsPrimary amine, thiomorpholine, piperidine

Anti-inflammatory Activity

Recent patents have indicated that compounds structurally related to this compound possess anti-inflammatory properties. For instance, studies have shown that similar compounds can inhibit lysophosphatidic acid (LPA) signaling pathways involved in inflammatory responses. This suggests that our compound may have similar therapeutic applications in treating inflammatory disorders such as pulmonary fibrosis .

Neuropharmacological Effects

Research on related piperidine compounds indicates potential neuroprotective effects. For example, some studies have shown that these compounds can reduce neuroinflammation and provide neuroprotection in models of neurodegenerative diseases. This could imply that this compound might also offer similar benefits .

Case Studies

  • Case Study: Inflammatory Disorders
    • A study involving a series of piperidine derivatives demonstrated significant reductions in inflammatory markers in animal models of lung fibrosis. The mechanism was attributed to inhibition of LPA receptors, which are implicated in fibrotic processes .
  • Case Study: Neuroprotection
    • In a preclinical model of Alzheimer's disease, a related compound was shown to reduce amyloid-beta accumulation and improve cognitive function. This supports the hypothesis that structural analogs may confer protective effects against neurodegeneration .

Properties

IUPAC Name

3-(4-thiomorpholin-4-ylpiperidin-1-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3S/c13-4-1-5-14-6-2-12(3-7-14)15-8-10-16-11-9-15/h12H,1-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMBQKDOJFAXTRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCSCC2)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.